molecular formula C10H20O B8746321 Neopentyl isobutyl ketone CAS No. 40239-19-8

Neopentyl isobutyl ketone

Cat. No.: B8746321
CAS No.: 40239-19-8
M. Wt: 156.26 g/mol
InChI Key: YTMAMXJFGGHEGY-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry Research

Highly branched ketones, a class of organic compounds characterized by significant alkyl branching around a carbonyl group, represent a unique and challenging area of study in modern organic chemistry. Their distinct structures, such as that of neopentyl isobutyl ketone (systematically named 2,2,6-trimethylheptan-4-one), impart specific chemical and physical properties that differentiate them from their linear counterparts. These molecules serve as important building blocks and intermediates in the synthesis of complex organic structures. researchgate.netehu.es The development of catalytic methods to control the generation and subsequent reactions of ketone derivatives is a significant focus of contemporary research. ehu.es The synthesis of sterically hindered ketones, in particular, has driven the innovation of novel catalytic strategies, including the use of N-heterocyclic carbenes (NHCs) and various photoredox and transition-metal-catalyzed reactions. acs.orgnih.gov These advanced methods are crucial for accessing complex molecular architectures that are relevant to pharmaceuticals and materials science. nih.gov

Influence of Steric Hindrance on Molecular Structure, Reactivity, and Synthetic Design

Steric hindrance is a paramount concept in understanding the chemistry of highly branched ketones like 2,2,6-trimethylheptan-4-one. It arises from the spatial arrangement of bulky alkyl groups, such as the neopentyl and isobutyl groups, which physically obstruct the approach of reagents to the reactive carbonyl center. brainkart.comdoubtnut.com

Reactivity: Steric hindrance profoundly impacts chemical reactivity. Generally, ketones are less reactive towards nucleophiles than aldehydes because they possess two electron-donating alkyl groups that reduce the electrophilicity of the carbonyl carbon. brainkart.comdoubtnut.com This effect is amplified in highly branched ketones. The bulky groups physically block the trajectory of incoming nucleophiles, slowing down or preventing reactions that are common for less hindered ketones. brainkart.comcdnsciencepub.com For example, the Baeyer–Villiger oxidation is sensitive to steric effects, with the rate and regioselectivity being influenced by the size of the migrating groups. researchgate.netcdnsciencepub.com Similarly, creating α-branched ketones through direct alkylation is challenging due to the low reactivity of these sterically encumbered molecules. researchgate.netehu.es However, this reduced reactivity can also be an advantage, allowing for selective reactions at other sites in a complex molecule. Studies on related fluorinated ketones show a subtle balance between the intrinsic reactivity of the carbonyl group and steric factors related to how the inhibitor fits into an enzyme's active site. nih.gov

Synthetic Design: The challenges posed by steric hindrance necessitate innovative approaches in synthetic organic chemistry. Chemists must devise strategies that can either overcome the steric blockade or use it to control reaction outcomes. For instance, specialized catalysts, such as N-heterocyclic carbenes (NHCs), have been designed to facilitate the synthesis of sterically hindered dialkyl ketones from aliphatic aldehydes under mild conditions. acs.org Other modern methods include radical-radical coupling reactions and the use of hypervalent iodine reagents to achieve functionalization at the α-position of ketones where traditional enolate chemistry might fail due to steric constraints. nih.govacs.org The synthesis of complex α-branched amines often circumvents the use of sterically demanding ketones by employing alternative multicomponent strategies. nih.gov

Overview of Current Research Trajectories and Underexplored Aspects of 2,2,6-Trimethylheptan-4-one Chemistry

Current research into highly branched ketones is vibrant and multifaceted. A major trajectory involves the development of novel synthetic methodologies to construct these sterically demanding structures with high efficiency and selectivity. acs.orgtandfonline.comresearchgate.net This includes catalyst-controlled direct alkylation, carbonylative cross-coupling, and radical-based approaches that provide access to ketones with secondary and tertiary alkyl groups. acs.orgresearchgate.net Another significant research avenue is the use of these ketones as platforms for creating complex stereochemistry. The catalytic asymmetric functionalization of α-branched ketones to generate all-carbon quaternary stereocenters is a particularly active field, as these motifs are prevalent in many natural products and bioactive molecules. researchgate.net

Despite the broad interest in sterically hindered ketones, the specific compound 2,2,6-trimethylheptan-4-one appears to be largely underexplored in the scientific literature. While its basic chemical identifiers are known, detailed studies on its reactivity, spectroscopic characterization, and potential applications are scarce. nih.gov Research on its isomers, such as 2,3,6-trimethylheptan-4-one, and its corresponding alcohol, 2,2,6-trimethylheptan-4-ol, is also limited but present in chemical databases. nih.govnih.gov The lack of extensive research on 2,2,6-trimethylheptan-4-one presents an opportunity for future investigation. Exploring its synthesis via modern methods, characterizing its unique reactivity profile shaped by the neopentyl and isobutyl groups, and evaluating its potential as a building block in organic synthesis are all promising and underexplored areas of its chemistry.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Systematic Name 2,2,6-Trimethylheptan-4-oneCheméo chemeo.com
Synonyms This compoundPubChem nih.gov
CAS Number 40239-19-8Cheméo chemeo.com
Molecular Formula C₁₀H₂₀OCheméo chemeo.com
Molecular Weight 156.27 g/mol Cheméo chemeo.com
Boiling Point (Predicted) 478.40 K (205.25 °C)Cheméo chemeo.com
Melting Point (Predicted) 239.81 K (-33.34 °C)Cheméo chemeo.com
Enthalpy of Vaporization (Predicted) 42.92 kJ/molCheméo chemeo.com
Octanol/Water Partition Coeff. (logP) 3.038Cheméo chemeo.com
Water Solubility (log₁₀WS, mol/l) -2.81Cheméo chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40239-19-8

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,2,6-trimethylheptan-4-one

InChI

InChI=1S/C10H20O/c1-8(2)6-9(11)7-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

YTMAMXJFGGHEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C)(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,6 Trimethylheptan 4 One and Analogous Hindered Ketones

Investigation of Carbon-Carbon Bond Forming Reactions for Quaternary and Tertiary Centers

The construction of quaternary and tertiary carbon centers is a cornerstone of synthesizing highly branched ketones. Traditional methods are often hampered by steric hindrance, leading to low yields and side reactions. Consequently, significant research has been directed towards optimizing classical reactions and exploring novel pathways.

Optimized Grignard and Organometallic Reagent Additions to Sterically Congested Carbonyl Systems

Grignard reactions are a fundamental tool for C-C bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group. organic-chemistry.orglibretexts.org In the synthesis of hindered ketones, this typically involves the reaction of a Grignard reagent with an equally hindered aldehyde or ketone. However, steric congestion around the reaction centers can significantly lower reactivity and promote side reactions like enolization and reduction. organic-chemistry.orgmasterorganicchemistry.com

For instance, the synthesis of a tertiary alcohol via the addition of a Grignard reagent to a ketone is a common route. libretexts.org However, with sterically demanding substrates, the Grignard reagent may act as a base, abstracting an alpha-proton to form an enolate, which upon workup, regenerates the starting ketone. organic-chemistry.org Another competing pathway is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent. organic-chemistry.org

To overcome these challenges, researchers have focused on optimizing reaction conditions. The use of more reactive organolithium reagents can sometimes be advantageous. Furthermore, the development of specialized chiral ligands can facilitate the asymmetric addition of Grignard reagents to ketones, offering a modular approach to constructing chiral tertiary alcohols. nih.gov These ligand-mediated methodologies represent a significant advancement in controlling stereoselectivity for these challenging transformations. nih.gov

Table 1: Comparison of Grignard Reaction Outcomes with Sterically Hindered Ketones

Reagent/ConditionDesired ProductCommon Side ProductsKey ChallengeMitigation Strategy
Standard Grignard ReagentTertiary AlcoholEnolate (from deprotonation), Reduction ProductSteric HindranceUse of more reactive organolithium reagents, Optimized reaction conditions (e.g., low temperature)
Chiral Ligand-Mediated Grignard ReagentChiral Tertiary Alcohol---Controlling StereoselectivityDesign of effective N,N,O-tridentate chiral ligands

Exploration of Aldol (B89426) Condensation and Related Enolate Chemistry in Branched Ketone Synthesis

Aldol condensations are powerful reactions for forming carbon-carbon bonds by reacting an enolate with a carbonyl compound. wikipedia.orglibretexts.orgsigmaaldrich.com The reaction typically proceeds by forming a β-hydroxy ketone (an aldol addition product), which can then undergo dehydration to yield a conjugated enone. wikipedia.orglibretexts.org In the context of synthesizing branched ketones, "crossed" or "mixed" aldol reactions, where two different carbonyl compounds are used, are particularly relevant. libretexts.org

A significant challenge in crossed aldol reactions is controlling the selectivity, as four different products can potentially form. wikipedia.org To achieve a synthetically useful outcome, one of the carbonyl partners should ideally be non-enolizable (lacking α-hydrogens). wikipedia.orgmasterorganicchemistry.com In the reaction between a ketone and an aldehyde, the ketone generally acts as the nucleophilic enolate. wikipedia.org Ketones are typically less reactive as electrophiles than aldehydes due to greater steric hindrance and the electron-donating nature of the alkyl groups. masterorganicchemistry.com

The Claisen-Schmidt condensation, a specific type of crossed aldol reaction between a ketone and an aromatic aldehyde lacking α-hydrogens, is a well-established method for forming α,β-unsaturated ketones. libretexts.org For successful synthesis of highly branched structures, careful control over reaction conditions is paramount. This includes the slow addition of the more reactive aldehyde to a mixture of the ketone and a suitable base to minimize self-condensation of the aldehyde. wikipedia.org The choice of base is also critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to quantitatively form the desired ketone enolate before the addition of the electrophile. wikipedia.orglibretexts.org

Table 2: Key Factors in Aldol Condensation for Branched Ketone Synthesis

FactorDescriptionImportance
Substrate Choice One partner should be non-enolizable to avoid a mixture of products. wikipedia.orgHigh
Reactivity Aldehydes are generally more reactive electrophiles than ketones. libretexts.orgmasterorganicchemistry.comHigh
Base Selection Strong, non-nucleophilic bases (e.g., LDA) allow for controlled, quantitative enolate formation. libretexts.orgHigh
Reaction Conditions Slow addition of the electrophile and temperature control can minimize side reactions. wikipedia.orgMedium

Catalytic Approaches to the Formation of Highly Branched Ketone Scaffolds

Catalysis offers elegant solutions to the challenges posed by steric hindrance, often providing higher selectivity and efficiency than stoichiometric methods. Both heterogeneous and homogeneous catalysis have been explored for the synthesis of complex ketone structures.

Heterogeneous Catalysis in Ketone Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, recovery, and reusability. Solid acid catalysts, such as zeolites and clays (B1170129) like Montmorillonite K10, have been employed in reactions like aldol condensations. acs.org For instance, Montmorillonite K10 can effectively catalyze the one-pot synthesis of 3-substituted phthalides from phthalaldehydic acid and various ketones via a tandem aldol condensation-cyclization sequence. acs.org

In the context of producing commodity chemicals like methyl isobutyl ketone (MIBK) from acetone (B3395972), heterogeneous catalysts are crucial. google.comgoogle.commdpi.com One industrial process involves a one-step reaction of acetone and hydrogen over a catalyst containing niobic acid (a solid acid) and palladium. google.com Another approach uses a nano-Pd/nano-ZnCr₂O₄ catalyst for the gas-phase hydrogenation of acetone. mdpi.com While these examples focus on a less substituted ketone, the principles can be extended to more complex structures. More recently, single-site heterogeneous catalysts, such as molybdenum-dioxo species on activated carbon, have been developed for the chemoselective hydroboration of aldehydes and ketones, bridging the gap between homogeneous and heterogeneous systems. osti.gov

Development of Homogeneous Catalytic Strategies for Enhanced Selectivity

Homogeneous catalysts, being in the same phase as the reactants, often exhibit higher activity and selectivity. mdpi.comchinesechemsoc.org Significant progress has been made in developing metal-ligand complexes for various transformations. For example, iron complexes with tetraphosphine ligands have shown high efficiency in the hydrogenation of polar unsaturated compounds like ketones and aldehydes. chemrxiv.org The chemoselectivity of these systems can sometimes be precisely controlled by adjusting the reaction temperature. chemrxiv.org

Rhodium complexes have been used in regiodivergent methods to convert aldehydes directly into either branched or linear ketones. nih.gov By carefully selecting the phosphine (B1218219) ligand, the reaction pathway can be directed. For example, a rhodium catalyst with PᵗBu₂Me favors the formation of branched ketones from an aldehyde and a vinyl bromide. nih.gov The merging of different catalytic modes, such as transition metal catalysis with enamine catalysis, represents another powerful strategy for the selective α-alkylation of ketones to produce β-branched products. researchgate.net These cooperative catalysis systems can achieve transformations that are not possible with either catalyst alone. researchgate.net

Sustainable and Green Chemistry Principles in Ketone Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org These principles are increasingly being applied to the synthesis of ketones.

Key principles include:

Prevention : It is better to prevent waste than to treat it after it has been created. yale.eduyoutube.com

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Aldol condensations, which form C-C bonds directly, can be highly atom-economical.

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. yale.eduacs.orgyoutube.com The catalytic methods described in section 2.2 are prime examples of this principle in action.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into solvent-free reactions, such as those using mechanochemistry (ball milling), is a growing area. nih.gov

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu

Applying these principles to the synthesis of hindered ketones involves choosing catalytic routes over stoichiometric ones, designing reactions that are highly atom-economical, and minimizing the use of hazardous solvents and excess reagents. For example, developing a one-pot catalytic reaction that avoids the need for protecting groups and multiple work-up steps would be a significant green advancement. acs.org The shift from classical stoichiometric Grignard reactions to catalytic, enantioselective versions not only improves efficiency but also aligns with the principles of green chemistry by reducing waste and increasing selectivity. nih.govacs.org

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2,6 Trimethylheptan 4 One

Mechanistic Pathways of Nucleophilic Additions to Sterically Hindered Carbonyls

The reactivity of a carbonyl group is dictated by the electrophilicity of the carbonyl carbon and the accessibility for nucleophilic attack. In 2,2,6-trimethylheptan-4-one, the bulky neopentyl and isobutyl groups create substantial steric hindrance, which can significantly slow down or even prevent nucleophilic addition reactions.

The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide to yield the final alcohol product. However, for sterically hindered ketones, the activation energy for the formation of the tetrahedral intermediate is considerably higher.

Several factors influence the feasibility of nucleophilic additions to hindered ketones:

Size of the Nucleophile: Smaller nucleophiles, such as the hydride ion (H⁻) from reducing agents like sodium borohydride (B1222165), are more likely to successfully attack the carbonyl carbon compared to larger, bulkier nucleophiles like Grignard reagents.

Reaction Conditions: Forcing conditions, such as higher temperatures or the use of more reactive reagents, may be necessary to overcome the steric barrier.

Electronic Effects: While steric hindrance is the dominant factor, electronic effects can also play a role. Electron-withdrawing groups near the carbonyl can increase its electrophilicity and reactivity towards nucleophiles. nih.gov

Research has shown that cyanohydrin formation, a typical nucleophilic addition reaction, is often in equilibrium. For highly hindered ketones like 2,2,6-trimethylcyclohexanone, the equilibrium lies towards the starting ketone, indicating that the addition is thermodynamically unfavorable due to steric strain in the product. pressbooks.pub

Carbocation Rearrangements in Neopentyl-Derived Systems

Neopentyl systems are classic examples where carbocation rearrangements are prevalent. The formation of a primary carbocation on a neopentyl group is highly unstable and readily rearranges to a more stable tertiary carbocation through a 1,2-alkyl shift. askfilo.comvedantu.comyoutube.com This tendency to rearrange is a critical consideration in any reaction involving carbocation intermediates derived from neopentyl-containing compounds.

Studies on 1,2-Alkyl Shifts and Their Influence on Reaction Stereochemistry and Product Distribution

A 1,2-alkyl shift involves the migration of an alkyl group from an adjacent carbon to the carbocation center. lumenlearning.comlibretexts.org In the case of a neopentyl carbocation, a methyl group migrates to form a more stable tertiary carbocation. youtube.comucalgary.ca This rearrangement is a very fast process and significantly influences the final product distribution. ucalgary.ca For instance, the reaction of neopentyl alcohol with HBr does not yield neopentyl bromide but rather 2-bromo-2-methylbutane, a product of rearrangement.

The stereochemistry of the reaction can also be affected by these rearrangements. If the migrating group or the carbocation center is chiral, the rearrangement can lead to changes in the stereochemical outcome of the reaction. The precise nature of the transition state and the timing of the bond-breaking and bond-forming steps determine the stereoselectivity.

Theoretical Modeling of Transition States in Rearrangement Reactions

Computational chemistry provides valuable insights into the mechanisms of carbocation rearrangements. Theoretical modeling can be used to calculate the energies of the various species involved, including the initial carbocation, the transition state for the rearrangement, and the rearranged carbocation. These calculations help to understand the energetics of the process and predict the likelihood of rearrangement. nih.govresearchgate.netmdpi.com

Studies have shown that the transition state for a 1,2-alkyl shift involves a bridged structure where the migrating alkyl group is partially bonded to both the origin and destination carbons. The energy barrier for this process is generally low, which is consistent with the rapid nature of these rearrangements. Quantum-chemical computations have been employed to resolve the structures of protonated cyclopropane (B1198618) moieties, which are implicated in some carbocation rearrangements. acs.org

Oxidative and Reductive Transformations of 2,2,6-Trimethylheptan-4-one

Mechanistic Investigations of Baeyer–Villiger Oxidation

The Baeyer–Villiger oxidation is a reaction that converts a ketone into an ester using a peroxyacid. wikipedia.org The mechanism involves the nucleophilic addition of the peroxyacid to the carbonyl group, followed by the migration of one of the alkyl groups from the carbon to the adjacent oxygen atom. youtube.com

A key aspect of the Baeyer–Villiger reaction is its regioselectivity. The group that is more capable of stabilizing a positive charge has a higher migratory aptitude. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

For an unsymmetrical ketone like 2,2,6-trimethylheptan-4-one, two possible ester products can be formed, depending on whether the neopentyl or the isobutyl group migrates. Based on the migratory aptitude, the isobutyl group (a primary alkyl group attached to a secondary carbon) would be expected to migrate in preference to the neopentyl group (a primary alkyl group attached to a quaternary carbon). However, steric factors can also influence the regioselectivity. libretexts.orgyoutube.com

The reaction proceeds through a Criegee intermediate, and the rate-determining step is the migration of the alkyl group. wikipedia.orgnih.gov Theoretical studies have been conducted on the Baeyer-Villiger oxidation of various ketones to understand the transition states and the factors influencing migratory aptitude. nih.gov

Selective Catalytic Hydrogenation and Reduction Strategies

The reduction of the carbonyl group in 2,2,6-trimethylheptan-4-one to the corresponding alcohol, 2,2,6-trimethylheptan-4-ol, can be achieved using various reducing agents. However, due to the steric hindrance, the choice of reagent and reaction conditions is crucial.

Catalytic Hydrogenation: Catalytic hydrogenation involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. tcichemicals.com For sterically hindered ketones, this method may require high pressures and temperatures to proceed at a reasonable rate. The catalyst surface plays a critical role, and the bulky groups of the ketone can hinder its approach to the active sites of the catalyst.

Hydride Reductions: Metal hydride reagents are common choices for ketone reduction.

Sodium borohydride (NaBH₄): This is a relatively mild reducing agent and is often the first choice for reducing ketones to secondary alcohols. libretexts.org It is generally effective for less hindered ketones. For 2,2,6-trimethylheptan-4-one, the reaction might be slow.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and is capable of reducing even sterically hindered ketones. wikipedia.org However, it is less selective and will also reduce other functional groups like esters and carboxylic acids.

The stereoselectivity of the reduction can be influenced by the steric bulk of the reducing agent and the substrate. For cyclic ketones, the approach of the hydride can be directed by the existing stereochemistry of the molecule. For acyclic hindered ketones like 2,2,6-trimethylheptan-4-one, the reduction typically leads to a racemic mixture of the corresponding alcohol unless a chiral reducing agent is used. wikipedia.orgnih.gov

Strategies for reducing sterically hindered ketones can also involve the use of more specialized reagents, such as diisobutylaluminium hydride (DIBAL-H) or employing reaction conditions that enhance the reactivity of the hydride reagent. reddit.com

The decomposition of 2,2,6-trimethylheptan-4-one, a sterically hindered aliphatic ketone, can be induced by photochemical or thermal means. These pathways proceed through distinct radical-based mechanisms, primarily governed by the inherent structure of the ketone and the stability of the resulting intermediates. While specific experimental data for this compound are not extensively documented, its reactivity can be reliably predicted based on well-established principles of ketone chemistry.

Photochemical Decomposition Pathways

Upon absorption of ultraviolet radiation, aliphatic ketones like 2,2,6-trimethylheptan-4-one typically undergo Norrish Type I or Norrish Type II reactions. wikipedia.orgchem-station.com These photochemical processes originate from the n-π* excited state of the carbonyl group and involve the formation of radical intermediates. researchgate.netscispace.com

Norrish Type I Reaction (α-Cleavage)

The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent (in the α-position) to the carbonyl group. wikipedia.orgresearchgate.net This fragmentation can occur from either the excited singlet or triplet state and results in the formation of an acyl radical and an alkyl radical. youtube.com For the asymmetrical 2,2,6-trimethylheptan-4-one, α-cleavage can proceed via two distinct pathways:

Pathway A: Cleavage of the bond between the carbonyl carbon and the neopentyl group, yielding an isobutyryl radical and a neopentyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the isobutyl group, yielding a pivaloyl radical and an isobutyl radical.

The preference for one pathway over the other is influenced by the stability of the radicals formed. wikipedia.org Following the initial cleavage, the acyl radicals are prone to decarbonylation (loss of carbon monoxide) to form more stable alkyl radicals.

The isobutyryl radical (from Pathway A) decarbonylates to form an isopropyl radical.

The pivaloyl radical (from Pathway B) decarbonylates to form a tert-butyl radical.

Given that the tert-butyl radical is more stable than the isopropyl radical, Pathway B is generally considered the more favorable route. The resulting alkyl radicals can then undergo several secondary reactions, including:

Recombination: Radicals can recombine to form various alkanes. For instance, two tert-butyl radicals can form 2,2,3,3-tetramethylbutane.

Disproportionation: An alternative to recombination where a hydrogen atom is transferred from one radical to another, yielding an alkane and an alkene (e.g., isobutane (B21531) and isobutylene (B52900) from two isobutyl radicals). youtube.com

Recombination with the other radical fragment: For example, the isobutyl radical could combine with the tert-butyl radical (from decarbonylation in Pathway B) to form 2,2,4-trimethylpentane.

The efficiency of these photochemical processes is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific chemical event.

Table 1: Predicted Norrish Type I Photochemical Decomposition Products and Analogous Quantum Yields Data presented are illustrative and based on typical values for sterically hindered aliphatic ketones.

PathwayInitial Radical ProductsDecarbonylation ProductsMajor Secondary ProductsAnalogous Quantum Yield (Φ)
Pathway A Isobutyryl Radical + Neopentyl RadicalIsopropyl Radical + CO2,2,5-Trimethylhexane, Propane, PropeneLow
Pathway B Pivaloyl Radical + Isobutyl Radicaltert-Butyl Radical + CO2,2,4-Trimethylpentane, Isobutane, Isobutylene, 2,2,3,3-TetramethylbutaneHigh

Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses accessible hydrogen atoms on the γ-carbon relative to the carbonyl group. wikipedia.orgresearchgate.net The excited carbonyl oxygen abstracts a γ-hydrogen, forming a 1,4-biradical intermediate.

In 2,2,6-trimethylheptan-4-one, the isobutyl group contains a γ-hydrogen, making the Norrish Type II pathway feasible. The neopentyl group, lacking γ-hydrogens, cannot participate in this reaction. The 1,4-biradical intermediate can then undergo one of two subsequent reactions:

Cleavage (β-Scission): The biradical can fragment through cleavage of the Cα-Cβ bond to yield an enol and an alkene. For 2,2,6-trimethylheptan-4-one, this would produce 2-methylpropene (isobutylene) and the enol of 2,2-dimethylpropanal, which rapidly tautomerizes to 2,2-dimethylpropanal (pivalaldehyde).

Cyclization (Norrish-Yang Reaction): The biradical can cyclize to form a substituted cyclobutanol (B46151) derivative. researchgate.net

The competition between cleavage and cyclization depends on factors such as the conformation of the biradical and the solvent environment.

Thermal Decomposition Pathways

In the absence of light, decomposition can be initiated by applying sufficient thermal energy (pyrolysis). Thermal decomposition of aliphatic ketones also proceeds via homolytic cleavage of C-C bonds to generate free radicals. The initial bond-breaking step typically occurs at the weakest bond in the molecule. For 2,2,6-trimethylheptan-4-one, this is expected to be the α-carbon-carbonyl carbon bond, mirroring the initial step of the Norrish Type I reaction.

The process is initiated by the formation of the same radical pairs as in the photochemical pathway (isobutyryl/neopentyl and pivaloyl/isobutyl). However, at elevated temperatures, the subsequent radical reactions are more complex and less selective than in photolysis. The decomposition proceeds as a radical chain reaction involving:

Initiation: Homolytic cleavage of an α C-C bond.

Propagation: The initial radicals can abstract hydrogen atoms from intact ketone molecules, generating new radicals and propagating a chain reaction. β-scission of larger radicals can also occur, leading to the formation of smaller, more stable molecules (alkenes and smaller radicals).

Termination: Two radicals combine or disproportionate to form stable, non-radical products.

Table 2: Predicted Thermal Decomposition Parameters for Branched Ketones Activation energies are representative values for the initial bond cleavage in similar aliphatic ketones.

Decomposition PathwayInitial StepKey Intermediate SpeciesTypical Activation Energy (Ea) Range (kJ/mol)
Thermal (Pyrolysis) Homolytic α C-C bond cleavagePivaloyl, Isobutyl, tert-Butyl, and Isobutyryl radicals170 - 200

Sophisticated Spectroscopic Characterization and Conformational Analysis of 2,2,6 Trimethylheptan 4 One

High-Field and Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like 2,2,6-trimethylheptan-4-one, high-field NMR provides the necessary resolution to distinguish between magnetically non-equivalent nuclei, while multi-dimensional techniques establish connectivity and spatial relationships.

Predicted ¹H and ¹³C NMR chemical shifts for 2,2,6-trimethylheptan-4-one are essential for its structural verification. The ¹³C NMR spectrum is particularly informative, with the carbonyl carbon expected to appear significantly downfield.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Isobutyl CH₃) ~22.5
C2 (Isobutyl CH) ~24.5
C3 (Isobutyl CH₂) ~52.0
C4 (Carbonyl C=O) ~212.0
C5 (Neopentyl CH₂) ~54.0
C6 (Neopentyl C) ~31.5
C7 (Neopentyl CH₃) ~29.5

Predicted ¹H NMR Chemical Shifts

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity
H1 (Isobutyl CH₃) ~0.9 Doublet
H2 (Isobutyl CH) ~2.1 Multiplet
H3 (Isobutyl CH₂) ~2.2 Doublet
H5 (Neopentyl CH₂) ~2.3 Singlet
H7 (Neopentyl CH₃) ~1.0 Singlet

While 2,2,6-trimethylheptan-4-one is achiral and thus has no stereocenters to assign, advanced NMR pulse sequences are indispensable for unambiguously confirming its complex structure by establishing atomic connectivity.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. youtube.com Key correlations would be observed between the methine proton (H2) and both the methyl protons (H1) and methylene (B1212753) protons (H3) of the isobutyl group, confirming the isobutyl moiety's structure.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the table above, for instance, confirming that the singlet at ~1.0 ppm arises from protons attached to the carbon at ~29.5 ppm (the neopentyl methyl groups).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects spatial proximity between nuclei. reed.edu In a conformationally flexible molecule like this, NOESY can provide insights into the time-averaged proximity of different groups, which is a reflection of the dominant solution-phase conformations. For instance, NOE cross-peaks between protons of the isobutyl and neopentyl groups would suggest conformations where these groups are folded towards each other.

The rotational freedom around the C3-C4 and C4-C5 bonds allows 2,2,6-trimethylheptan-4-one to adopt various conformations in solution. The bulky nature of the flanking groups likely restricts this rotation, leading to a limited set of preferred low-energy conformers. nih.gov Variable-temperature NMR studies could be employed to study the dynamics of interconversion between these conformers. As the temperature is lowered, the rate of rotation may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. unibas.it

Solid-state NMR (ssNMR) provides a powerful tool for studying the molecule's conformation as it exists in a crystalline lattice, free from the effects of solvent and rapid molecular tumbling. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. The chemical shifts observed in the solid state are highly sensitive to the local molecular conformation (e.g., torsion angles), and differences between solution and solid-state spectra can reveal changes in conformation upon crystallization.

High-Resolution Mass Spectrometry for Molecular Fingerprinting and Isomer Identification

High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula (C₁₀H₂₀O). For 2,2,6-trimethylheptan-4-one, the expected monoisotopic mass is 156.1514 Da. This precision is critical for distinguishing it from other isomeric compounds.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is energetically unstable and undergoes characteristic fragmentation, providing a unique fingerprint. chemguide.co.uk For ketones, the most prominent fragmentation pathways are α-cleavage and the McLafferty rearrangement. openstax.org

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.org This is a charge-site initiated fragmentation. For 2,2,6-trimethylheptan-4-one, two primary α-cleavage pathways are possible, leading to the formation of stable acylium ions.

Pathway A: Cleavage of the bond between C4 and C5 results in the loss of a neopentyl radical (•C₅H₁₁) and the formation of an acylium ion at m/z 85 . This is often a very favorable pathway.

Pathway B: Cleavage of the bond between C3 and C4 results in the loss of an isobutyl radical (•C₄H₉) and the formation of an acylium ion at m/z 99 .

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state. openstax.org The isobutyl group possesses γ-hydrogens (the methyl protons, H1). The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-carbon bond (C2-C3). This process would result in the elimination of a neutral isobutylene (B52900) molecule and the formation of a radical cation at m/z 100 .

Predicted Major Fragments in the Mass Spectrum of 2,2,6-Trimethylheptan-4-one

m/z Proposed Fragment Ion Fragmentation Mechanism
156 [C₁₀H₂₀O]⁺˙ Molecular Ion (M⁺˙)
100 [C₅H₈O]⁺˙ McLafferty Rearrangement
99 [C₆H₁₁O]⁺ α-Cleavage (loss of •C₄H₉)
85 [C₅H₉O]⁺ α-Cleavage (loss of •C₅H₁₁)
57 [C₄H₉]⁺ Isobutyl cation from fragmentation
43 [C₃H₇]⁺ or [CH₃CO]⁺ Isopropyl cation or further fragmentation

Tandem Mass Spectrometry (MS/MS): Tandem MS could be used to further probe the structure of the fragment ions. wikipedia.orgnih.gov For instance, the prominent acylium ion at m/z 85 could be selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and its product ions analyzed in the second mass analyzer. nationalmaglab.org This would be expected to show a loss of carbon monoxide (CO, 28 Da), resulting in a product ion at m/z 57, corresponding to the isobutyl cation ([C₄H₉]⁺), confirming the structure of the initial fragment.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Probing Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is highly specific to the molecule's structure, bond strengths, and symmetry.

For 2,2,6-trimethylheptan-4-one, the most characteristic vibration is the carbonyl (C=O) stretch.

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹ , which is typical for a saturated, acyclic ketone. openstax.org The polarity of the C=O bond leads to a large change in dipole moment during the stretching vibration, making this a very intense peak in the IR spectrum. Other significant bands would include C-H stretching vibrations from the methyl and methylene groups around 2870-2960 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the C=O stretch would also be observable, though typically weaker than in the IR spectrum. However, the more symmetric vibrations and those involving less polar bonds, such as the C-C skeletal framework, often give rise to strong Raman signals. This makes Raman spectroscopy a valuable complementary technique for characterizing the full vibrational profile of the molecule.

In condensed phases, intermolecular interactions (like dipole-dipole forces between carbonyl groups) can cause subtle shifts in vibrational frequencies. By comparing spectra from the gas phase, neat liquid, and in various solvents, these interactions can be probed.

Predicted Key Vibrational Modes

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
C-H Stretch (sp³) 2870-2960 2870-2960 Strong (IR), Strong (Raman)
C=O Stretch 1715-1720 1715-1720 Very Strong (IR), Medium (Raman)
C-H Bend (CH₂, CH₃) 1365-1470 1365-1470 Medium-Strong (IR), Medium (Raman)
C-C Skeletal 800-1200 800-1200 Medium (IR), Strong (Raman)

Microwave Spectroscopy for Determination of Torsional Barriers and Gas-Phase Conformations

Microwave spectroscopy is the most powerful technique for determining the precise geometric structure of molecules in the gas phase. By measuring the rotational transitions of a molecule, highly accurate rotational constants can be obtained, which are directly related to the molecule's moments of inertia.

For 2,2,6-trimethylheptan-4-one, microwave spectroscopy would allow for the definitive identification of its preferred gas-phase conformation(s). Due to the rotational freedom of the isobutyl and neopentyl groups, the molecule could exist as a mixture of different conformers. Each unique conformer would have a distinct set of rotational constants and thus a separate, identifiable microwave spectrum. nih.gov

A key feature of the spectrum would be fine splittings in the rotational transitions caused by the internal rotation (torsion) of the multiple methyl groups. osti.gov Analysis of these splittings allows for the highly accurate determination of the potential energy barriers hindering this rotation. For 2,2,6-trimethylheptan-4-one, this would provide quantitative data on:

The barrier to rotation for the two methyl groups on the isobutyl moiety.

The barrier to rotation for the three methyl groups on the neopentyl moiety.

These torsional barriers are sensitive probes of the local steric and electronic environment. rsc.org Comparing the experimental barriers to those predicted by high-level quantum chemical calculations would provide a rigorous test of theoretical models and a deep understanding of the non-covalent interactions that govern the molecule's structure and dynamics in an isolated state. researchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 2,2,6 Trimethylheptan 4 One

Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-stuttgart.deaustinpublishinggroup.com It is a widely used approach due to its favorable balance between computational cost and accuracy. DFT calculations for 2,2,6-trimethylheptan-4-one would focus on determining its ground state properties by solving the Kohn-Sham equations for the molecule.

Key properties that can be elucidated include the molecule's electron density distribution, the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. The MEP map reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For 2,2,6-trimethylheptan-4-one, the MEP would be expected to show a region of negative potential around the electronegative oxygen atom of the carbonyl group, indicating a site for potential electrophilic attack.

Detailed research findings from a specific DFT study on 2,2,6-trimethylheptan-4-one are not prevalent in publicly accessible literature. However, a typical DFT calculation would yield data similar to that presented in the illustrative table below.

Table 1: Illustrative DFT-Calculated Properties for 2,2,6-Trimethylheptan-4-one Note: These values are representative examples for a molecule of this type and not from a specific published study.

PropertyCalculated Value (Illustrative)Significance
Energy of HOMO-6.5 eVIndicates the energy of the outermost electrons; relates to ionization potential.
Energy of LUMO-0.8 eVIndicates the energy of the lowest energy state for an added electron; relates to electron affinity.
HOMO-LUMO Gap5.7 eVCorrelates with chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule, arising from the carbonyl group.
Molecular Electrostatic Potential (MEP) Minimum-0.04 a.u. (near Carbonyl O)Identifies the most negative region, indicating the primary site for electrophilic attack.

Ab Initio and Semi-Empirical Calculations for Reactivity Prediction and Energetics

Beyond DFT, other quantum chemistry methods like ab initio and semi-empirical calculations are employed to study molecular properties. Ab initio methods solve the Schrödinger equation from first principles, without experimental parameters, offering high accuracy at a significant computational cost. libretexts.org Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify the calculations, making them much faster but potentially less accurate if the molecule under study differs significantly from the parameterization set. wikipedia.org

For 2,2,6-trimethylheptan-4-one, these methods can be used to predict reactivity and determine energetic properties.

Reactivity Prediction: Calculations can identify the most acidic protons, predict the sites for nucleophilic and electrophilic attack, and model the transition states of potential reactions. This information is crucial for understanding the chemical behavior of the ketone.

Energetics: These methods can calculate key thermodynamic quantities such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and the energies of different molecular conformations. chemeo.com This data is vital for predicting the spontaneity of reactions and the stability of the compound.

Ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) would provide highly accurate energetic data, while semi-empirical methods like AM1 or PM3 could be used for rapid screening of reaction pathways or for calculations on larger systems involving this ketone. scribd.comdp.la

Table 2: Comparison of Theoretical Methods for Energetics and Reactivity

Method TypeExamplesRelative CostGeneral AccuracyTypical Application for 2,2,6-Trimethylheptan-4-one
Ab Initio Hartree-Fock (HF), MP2, Coupled ClusterHighHigh to Very HighAccurate calculation of enthalpy of formation; precise modeling of reaction transition states.
Density Functional Theory B3LYP, PBE0MediumGood to HighOptimization of molecular geometry; calculation of vibrational frequencies and electronic properties.
Semi-Empirical AM1, PM3, MNDOLowModerateRapid conformational analysis; preliminary screening of potential reaction mechanisms. wikipedia.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org An MD simulation for 2,2,6-trimethylheptan-4-one would involve numerically solving Newton's equations of motion for the system, resulting in a trajectory that describes how the positions and velocities of the atoms vary with time.

This approach is particularly useful for two key areas:

Conformational Sampling: The isobutyl and neopentyl groups attached to the carbonyl carbon are flexible and can rotate around their single bonds. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvent Effects: The behavior of 2,2,6-trimethylheptan-4-one can be significantly influenced by its environment. MD simulations can explicitly model the interactions between the ketone and surrounding solvent molecules (e.g., water, ethanol). nih.gov These simulations can reveal details about the structure of the solvation shell, the strength of hydrogen bonding between the carbonyl oxygen and protic solvents, and how the solvent affects the conformational preferences of the molecule.

Enhanced sampling techniques, such as replica-exchange molecular dynamics or metadynamics, could be employed to overcome energy barriers more efficiently and ensure a thorough exploration of the conformational space. livecomsjournal.org

Table 3: Parameters for a Hypothetical MD Simulation of 2,2,6-Trimethylheptan-4-one

ParameterExample SpecificationPurpose
Force Field OPLS-AA / CHARMMDefines the potential energy function, describing bond stretching, angles, dihedrals, and non-bonded interactions.
Solvent Model TIP3P (for water)Explicitly models solvent molecules to study hydration and solvent effects.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric)Controls the thermodynamic variables (Temperature, Volume, Pressure) to mimic experimental conditions.
Simulation Time 100 nsThe duration of the simulation, which must be long enough to observe the dynamic processes of interest.
Analysis Radial Distribution Function, RMSD, Dihedral Angle AnalysisMetrics used to analyze the resulting trajectory for structural and dynamic information.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity, such as biological potency or toxicity. wikipedia.orgmedcraveonline.com A QSAR model for analogues of 2,2,6-trimethylheptan-4-one would aim to predict a particular property without needing to synthesize and test every compound.

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of structurally similar ketones with experimentally measured activity values is required.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., dipole moment), or topological features (e.g., molecular connectivity indices). nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

For a series of aliphatic ketones related to 2,2,6-trimethylheptan-4-one, a QSAR model could be developed to predict properties like their odor profile, boiling point, or toxicological endpoints. Such a model would be a valuable tool for designing new ketones with desired properties while minimizing experimental effort. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorProperty Represented
Physicochemical LogP (Octanol-Water Partition Coefficient)Hydrophobicity
Constitutional Molecular WeightSize of the molecule
Topological Molecular Connectivity Index (Chi)Branching and shape of the molecular skeleton
Electronic Dipole MomentPolarity and charge distribution
Quantum Chemical HOMO/LUMO EnergiesElectronic reactivity and stability

2,2,6 Trimethylheptan 4 One As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Applications in the Construction of Complex Molecular Architectures and Natural Products

There is currently a notable absence of published research detailing the use of 2,2,6-trimethylheptan-4-one as a building block in the synthesis of complex molecules or natural products. While the synthesis of sterically hindered ketones is a topic of interest in organic chemistry, the subsequent application of this specific ketone in multi-step total synthesis is not documented in available scientific literature. The unique structural features of 2,2,6-trimethylheptan-4-one, namely the presence of a neopentyl group and an isobutyl group flanking the carbonyl functionality, present considerable steric hindrance. This bulkiness can be expected to significantly influence its reactivity and may be a contributing factor to its limited use as a reactive intermediate in the synthesis of intricate molecular frameworks.

Development of Stereoselective Transformations Utilizing the Ketone Functionality

The development of stereoselective transformations is a cornerstone of modern synthetic chemistry, enabling the precise construction of chiral molecules. However, there is no specific information available in the scientific literature regarding the development of stereoselective reactions, such as reductions or additions, that utilize the ketone functionality of 2,2,6-trimethylheptan-4-one. General methodologies for the stereoselective reduction of ketones are well-established, but their specific application to this sterically encumbered substrate has not been reported. The significant steric hindrance on both sides of the carbonyl group would likely pose a substantial challenge to achieving high levels of stereocontrol in such transformations.

Strategies for Derivatization and Functionalization of the Neopentyl Isobutyl Ketone Carbon Skeleton

The derivatization and functionalization of a molecule's carbon skeleton are crucial steps in the elaboration of simple starting materials into more complex targets. A comprehensive search of chemical literature reveals a lack of specific strategies developed for the derivatization or functionalization of the 2,2,6-trimethylheptan-4-one carbon skeleton. While general methods for the functionalization of ketones exist, such as α-halogenation, aldol (B89426) condensation, or Grignard reactions, their successful application to the highly hindered environment of 2,2,6-trimethylheptan-4-one has not been documented. The steric bulk of the neopentyl and isobutyl groups would be expected to severely restrict the accessibility of the α-carbons, making many standard functionalization reactions challenging.

Development of Advanced Analytical Methodologies for 2,2,6 Trimethylheptan 4 One in Research Settings

The rigorous study of 2,2,6-trimethylheptan-4-one, also known as neopentyl isobutyl ketone, in research and industrial settings necessitates the use of sophisticated analytical techniques. These methods are crucial for determining purity, identifying and quantifying impurities, analyzing complex mixtures, and detecting trace amounts of the compound. The development of these methodologies focuses on achieving high sensitivity, selectivity, and accuracy.

Q & A

Basic: What safety protocols should be prioritized when handling neopentyl isobutyl ketone in laboratory settings?

This compound requires stringent safety measures due to its flammability and health risks. Key protocols include:

  • Engineering controls : Use fume hoods for ventilation to limit inhalation exposure .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep in tightly sealed containers away from ignition sources (e.g., sparks, open flames) and store in cool, well-ventilated areas .
  • Spill management : Use non-sparking tools and grounded equipment during transfers to avoid electrostatic discharge .

Basic: How can researchers experimentally determine the thermodynamic properties of this compound?

Thermodynamic characterization involves:

  • Heat capacity measurement : Use differential scanning calorimetry (DSC) or adiabatic calorimetry in the liquid phase (e.g., values reported for MIBK: 211.9 J/mol·K at 298.15 K) .
  • Enthalpy of formation : Bomb calorimetry under controlled conditions to derive ΔfH° (e.g., -381.5 kJ/mol for solid-phase analogs) .
  • Vapor pressure analysis : Employ static or dynamic methods to assess volatility, critical for environmental fate studies .

Advanced: How can contradictions in conformational studies of this compound be resolved using spectroscopic methods?

Microwave spectroscopy is pivotal for resolving structural ambiguities:

  • Torsional barrier analysis : Compare energy barriers between conformers (e.g., MIBK exhibits two conformational classes: ~180 cm⁻¹ for pseudo-Cs symmetry and ~240 cm⁻¹ for C1 symmetry) .
  • Isotopologue studies : Use deuterated analogs to refine rotational constants and validate computational models .
  • Cross-validation : Combine with NMR or IR spectroscopy to confirm bond angles and torsional preferences .

Advanced: What methodological frameworks are recommended for assessing the environmental persistence of this compound?

Environmental risk assessments require:

  • Aquatic toxicity testing : Follow ANZECC guidelines (1992) to evaluate LC50 values in freshwater organisms .
  • Air quality modeling : Use CalEPA or NPI frameworks to estimate atmospheric dispersion and indoor exposure risks .
  • Degradation studies : Conduct photolysis/hydrolysis experiments under standardized conditions (e.g., OECD 301B) to quantify half-lives .

Basic: Which analytical techniques enhance the detection of this compound derivatives in complex matrices?

Optimized detection strategies include:

  • Derivatization : Synthesize UV-active oximes (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives) to improve LC-UV sensitivity .
  • Chromatographic separation : Use reverse-phase HPLC with acetonitrile/water gradients to resolve polar impurities .
  • Validation : Cross-check with GC-MS for confirmation, ensuring limits of detection (LOD) meet pharmacopeial standards (e.g., USP 40) .

Advanced: How should researchers design toxicological studies to address data gaps in this compound’s chronic exposure effects?

Methodological considerations include:

  • Dose-response modeling : Conduct subchronic rodent studies (OECD 408) to identify NOAEL/LOAEL thresholds .
  • Biomarker analysis : Monitor liver/kidney enzymes (e.g., ALT, creatinine) to assess organ-specific toxicity .
  • Epidemiological linkage : Cross-reference occupational exposure data (e.g., NIOSH Pocket Guide) with clinical case reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.